molecular formula C15H19N3O B3015815 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1490752-44-7

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No. B3015815
M. Wt: 257.337
InChI Key: GTYLXXSGFRYZBF-UHFFFAOYSA-N
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Description

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole, also known as POD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential for various applications.

Scientific Research Applications

Antimicrobial Activity

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole derivatives have demonstrated potent antimicrobial activity. Synthesis and antimicrobial activity studies of these compounds, including those with piperidine rings, show strong efficacy against various microbial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Anti-bacterial Study

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Studies reveal moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Khalid et al., 2016).

Synthesis and Biological Evaluation

In the realm of biological activities, 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole and its derivatives have been synthesized and evaluated for various biological activities. Studies involving synthesis, spectral analysis, and evaluation against enzymes like butyrylcholinesterase (BChE) have been conducted, providing insights into their potential therapeutic applications (Khalid et al., 2016).

Antiproliferative and Tuberculostatic Activities

These compounds have shown promise in antiproliferative and tuberculostatic activities. Research indicates that certain derivatives act as tubulin inhibitors, offering potential as anticancer agents. Additionally, their effectiveness against tuberculosis has been explored, revealing their versatility in medical applications (Krasavin et al., 2014).

GABA Receptor Agonists

Investigations into GABA receptor agonists have included derivatives of 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole. These studies are pivotal in developing drugs targeting GABA A receptors, with potential applications in treating various disorders (Jansen et al., 2008).

Antifungal Agents

Derivatives of this compound have also been synthesized and tested as antifungal agents. They exhibit significant antifungal activities, suggesting their use in treating fungal infections (Sangshetti & Shinde, 2011).

Selective COX-2 Inhibitors

Research has been conducted on benzimidazole derivatives, including 5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole, as selective COX-2 inhibitors. These studies are essential for developing new therapeutic agents for inflammation and cancer (Rathore et al., 2015).

Chemical Stability and Rearrangement Studies

The chemical stability of these compounds under various conditions has been a subject of study, providing valuable information for their potential pharmaceutical applications. For instance, their behavior in the presence of water and HCl has been examined, contributing to the understanding of their chemical properties (Kayukova et al., 2018).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of certain derivatives have been synthesized and analyzed. Such studies are crucial in understanding the drug's mechanism of action and optimizing its therapeutic efficacy (Vaksler et al., 2023).

Acid-Base Catalysis in Rearrangement

The acid- and base-catalyzed rearrangement of these compounds has been investigated, providing insights into their reactivity and potential modifications for therapeutic applications (D’Anna et al., 2011).

Evaluation as Anticancer Agents

Studies on propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole structure have been conducted to evaluate their potential as anticancer agents, expanding the therapeutic potential of these compounds (Rehman et al., 2018).

properties

IUPAC Name

3-(2-methylphenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-5-2-3-7-13(11)15-17-14(19-18-15)9-12-6-4-8-16-10-12/h2-3,5,7,12,16H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYLXXSGFRYZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperidin-3-ylmethyl)-3-(o-tolyl)-1,2,4-oxadiazole

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